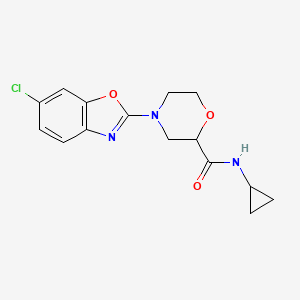

![molecular formula C14H19ClN6O B12264055 5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264055.png)

5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5-chloro-N-méthyl-N-{1-[(5-méthyl-1,3,4-oxadiazol-2-yl)méthyl]pipéridin-4-yl}pyrimidin-2-amine est un composé organique complexe qui a suscité l’intérêt en raison de sa structure chimique unique et de ses applications potentielles dans divers domaines. Ce composé présente un cycle pyrimidine substitué par un groupe chloro et un cycle pipéridine, qui est ensuite modifié par un groupement oxadiazole. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et biologiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5-chloro-N-méthyl-N-{1-[(5-méthyl-1,3,4-oxadiazol-2-yl)méthyl]pipéridin-4-yl}pyrimidin-2-amine implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une approche courante consiste à former le cycle pipéridine, suivie de l’introduction du groupement oxadiazole et du cycle pyrimidine. Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour garantir un rendement élevé et une pureté optimale.

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut impliquer des procédés de lots à grande échelle ou des procédés en flux continu. Le choix de la méthode dépend de facteurs tels que le volume de production souhaité, le coût et les considérations environnementales. L’optimisation des conditions de réaction, y compris l’utilisation de principes de chimie verte, peut améliorer l’efficacité et la durabilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

La 5-chloro-N-méthyl-N-{1-[(5-méthyl-1,3,4-oxadiazol-2-yl)méthyl]pipéridin-4-yl}pyrimidin-2-amine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation d’atomes spécifiques au sein de la molécule.

Substitution : Le groupe chloro sur le cycle pyrimidine peut être substitué par d’autres nucléophiles, conduisant à la formation de nouveaux dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants (p. ex., le peroxyde d’hydrogène), les réducteurs (p. ex., le borohydrure de sodium) et les nucléophiles (p. ex., les amines, les thiols). Les conditions de réaction telles que la température, le solvant et le pH doivent être soigneusement contrôlées pour obtenir le résultat souhaité.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Chimie : La structure unique du composé en fait un intermédiaire précieux dans la synthèse d’autres molécules complexes.

Biologie : Il a fait preuve d’un potentiel prometteur en tant qu’outil pour l’étude des processus biologiques, en particulier ceux impliquant les acides nucléiques et les protéines.

Médecine : Des recherches préliminaires suggèrent que le composé pourrait avoir un potentiel thérapeutique, en particulier dans le traitement de certaines maladies.

Industrie : Les propriétés chimiques du composé le rendent utile dans diverses applications industrielles, telles que le développement de nouveaux matériaux et catalyseurs.

Applications De Recherche Scientifique

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Biology: It has shown promise as a tool for studying biological processes, particularly those involving nucleic acids and proteins.

Medicine: Preliminary research suggests that the compound may have therapeutic potential, particularly in the treatment of certain diseases.

Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and catalysts.

Mécanisme D'action

Le mécanisme par lequel la 5-chloro-N-méthyl-N-{1-[(5-méthyl-1,3,4-oxadiazol-2-yl)méthyl]pipéridin-4-yl}pyrimidin-2-amine exerce ses effets n’est pas entièrement compris. On pense qu’elle interagit avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, par le biais d’interactions de liaison. Ces interactions peuvent moduler l’activité des molécules cibles, conduisant à divers effets biologiques. Des recherches supplémentaires sont nécessaires pour élucider les voies et les mécanismes précis impliqués.

Comparaison Avec Des Composés Similaires

Composés similaires

5-chloro-2-méthyl-1,2-thiazol-3-one : Un composé présentant un motif de substitution chloro et méthyl similaire, mais avec un cycle thiazole au lieu d’un cycle pyrimidine.

Dérivés de 2-amino-1,3,4-oxadiazole : Des composés qui partagent le groupement oxadiazole et présentent une réactivité chimique similaire.

Unicité

L’unicité de la 5-chloro-N-méthyl-N-{1-[(5-méthyl-1,3,4-oxadiazol-2-yl)méthyl]pipéridin-4-yl}pyrimidin-2-amine réside dans sa combinaison de groupes fonctionnels, ce qui lui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C14H19ClN6O |

|---|---|

Poids moléculaire |

322.79 g/mol |

Nom IUPAC |

5-chloro-N-methyl-N-[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C14H19ClN6O/c1-10-18-19-13(22-10)9-21-5-3-12(4-6-21)20(2)14-16-7-11(15)8-17-14/h7-8,12H,3-6,9H2,1-2H3 |

Clé InChI |

WMDCIFGAZRRWBC-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C(O1)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B12263976.png)

![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12263980.png)

![4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12263993.png)

![6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12264004.png)

![4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12264008.png)

![6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12264014.png)

![N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12264022.png)

![1-(2,3-dimethylphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine](/img/structure/B12264029.png)

![1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12264030.png)

![N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B12264032.png)

![N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide](/img/structure/B12264045.png)

![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12264059.png)

![1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12264063.png)